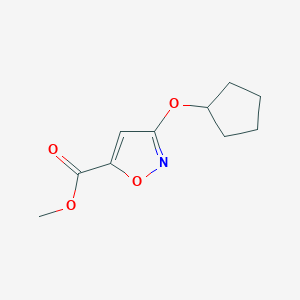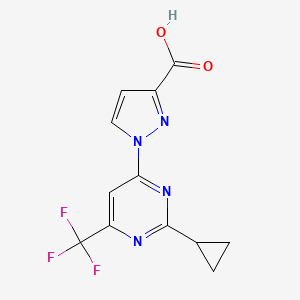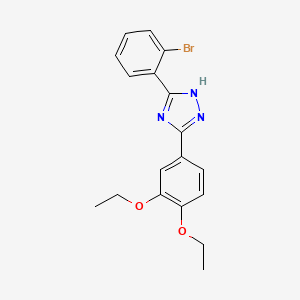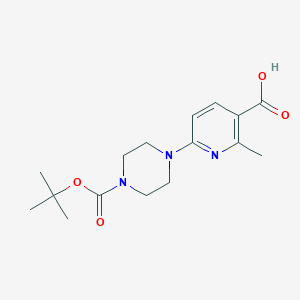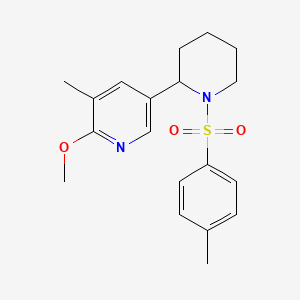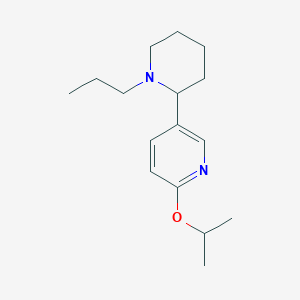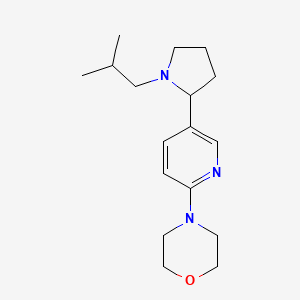
4-(5-(1-Isobutylpyrrolidin-2-yl)pyridin-2-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-(1-Isobutylpyrrolidin-2-yl)pyridin-2-yl)morpholine is a complex organic compound with the molecular formula C17H27N3O and a molecular weight of 289.4 g/mol . This compound is characterized by its unique structure, which includes a pyrrolidine ring, a pyridine ring, and a morpholine ring. It is primarily used in research and development, particularly in the fields of medicinal chemistry and pharmacology.
Métodos De Preparación
The synthesis of 4-(5-(1-Isobutylpyrrolidin-2-yl)pyridin-2-yl)morpholine involves several steps, typically starting with the preparation of the pyrrolidine and pyridine intermediates. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated reactors and purification processes to achieve high purity and yield .
Análisis De Reacciones Químicas
4-(5-(1-Isobutylpyrrolidin-2-yl)pyridin-2-yl)morpholine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
4-(5-(1-Isobutylpyrrolidin-2-yl)pyridin-2-yl)morpholine has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry and for the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other chemical compounds.
Mecanismo De Acción
The mechanism of action of 4-(5-(1-Isobutylpyrrolidin-2-yl)pyridin-2-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
4-(5-(1-Isobutylpyrrolidin-2-yl)pyridin-2-yl)morpholine can be compared with other similar compounds, such as:
4-(6-Fluoro-4-(5-isopropoxy-1H-indazol-3-yl)pyridin-2-yl)morpholine: This compound has a similar structure but includes a fluorine atom and an isopropoxy group, which can alter its biological activity.
4-[5-(1-Isobutyl-pyrrolidin-2-yl)-pyridin-2-yl]-morpholine: This compound is structurally similar but may have different substituents on the pyrrolidine or pyridine rings.
Propiedades
Fórmula molecular |
C17H27N3O |
|---|---|
Peso molecular |
289.4 g/mol |
Nombre IUPAC |
4-[5-[1-(2-methylpropyl)pyrrolidin-2-yl]pyridin-2-yl]morpholine |
InChI |
InChI=1S/C17H27N3O/c1-14(2)13-20-7-3-4-16(20)15-5-6-17(18-12-15)19-8-10-21-11-9-19/h5-6,12,14,16H,3-4,7-11,13H2,1-2H3 |
Clave InChI |
CYWNRTMOAODLSW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN1CCCC1C2=CN=C(C=C2)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


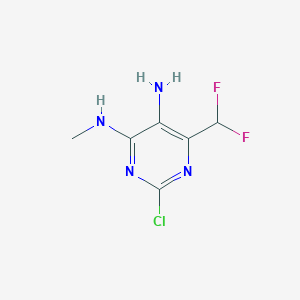
![1-(6-(2,5-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine](/img/structure/B11796304.png)


